molecular formula C6H9NO B030960 2-Isopropenyl-2-oxazoline CAS No. 10471-78-0

2-Isopropenyl-2-oxazoline

Cat. No. B030960
CAS RN: 10471-78-0
M. Wt: 111.14 g/mol
InChI Key: LPIQIQPLUVLISR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of poly(2-isopropenyl-2-oxazoline) (PIPOx) is commonly achieved through free-radical polymerization, initiated with compounds such as azobisisobutyronitrile, resulting in polymers with reactive 2-oxazoline units in their side chains. This reactivity facilitates further functionalization and cross-linking, expanding the utility of the synthesized polymers (Kroneková et al., 2016). Moreover, selective polymerization techniques have been developed to control the polymer architecture, allowing for the synthesis of soluble linear polymers and cross-linked products (Kagiya & Matsuda, 1972).

Molecular Structure Analysis

The control over the molecular weight and polydispersity index (PDI) of PIPOx through living anionic polymerization has been demonstrated, with successful syntheses achieving molecular weights ranging from 6800 to over 100,000 g/mol and PDIs as low as 1.17. This advancement highlights the ability to precisely tailor the polymer structure for specific applications (Feng et al., 2017).

Chemical Reactions and Properties

2-Isopropenyl-2-oxazoline can be polymerized using reversible addition–fragmentation chain transfer (RAFT) polymerization, resulting in polymers that are highly reactive towards thiols and acids. This reactivity enables the synthesis of copolymers with varying content of 2-isopropenyl-2-oxazoline, providing materials with tailored properties (Weber et al., 2012).

Physical Properties Analysis

The physical properties of poly(2-oxazoline)s derived from 2-isopropenyl-2-oxazoline, such as solubility and biocompatibility, are significantly influenced by the N-acyl side-chain functionality. These polymers have been modified to exhibit desired characteristics, including water solubility and the ability to undergo post-polymerization modifications, making them appealing alternatives to poly(ethylene glycol) (PEG) (Cortez & Grayson, 2010).

Chemical Properties Analysis

The chemical versatility of 2-isopropenyl-2-oxazoline is further showcased in its ability to undergo addition reactions with thiols and carboxylic acids, leading to the synthesis of functionalized polymers. These reactions proceed with high conversion and selectivity, highlighting the potential of 2-isopropenyl-2-oxazoline as a monomer for the preparation of polymers with tailored functionalities (Nishikubo, Kameyama, & Tokai, 1996).

Safety And Hazards

2-Isopropenyl-2-oxazoline is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Proper handling and ventilation are required to prevent the formation of vapours and mists .

Future Directions

2-Isopropenyl-2-oxazoline has potential applications in the development of advanced smart materials. The retained 2-oxazoline side chains can be further modified to introduce functionalities . It can also be used as a starting material for the construction of more complex structures containing macromolecular components as well as specific molecules or desired functional groups .

properties

IUPAC Name

2-prop-1-en-2-yl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(2)6-7-3-4-8-6/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIQIQPLUVLISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=NCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27235-08-1
Record name Oxazole, 4,5-dihydro-2-(1-methylethenyl)-, homopolymer
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DSSTOX Substance ID

DTXSID8065086
Record name Oxazole, 4,5-dihydro-2-(1-methylethenyl)-
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Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Isopropenyl-2-oxazoline

CAS RN

10471-78-0
Record name 2-Isopropenyl-2-oxazoline
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Record name 2-Isopropenyl-2-oxazoline
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Record name Oxazole, 4,5-dihydro-2-(1-methylethenyl)-
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Record name 2-(prop-1-en-2-yl)-4,5-dihydro-1,3-oxazole
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Record name 2-ISOPROPENYL-2-OXAZOLINE
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